molecular formula C11H13FN2O3 B12075605 3-[(5-Fluoro-2-nitrophenoxy)methyl]pyrrolidine

3-[(5-Fluoro-2-nitrophenoxy)methyl]pyrrolidine

Cat. No.: B12075605
M. Wt: 240.23 g/mol
InChI Key: ABNIBPMISGQSLK-UHFFFAOYSA-N
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Description

3-[(5-Fluoro-2-nitrophenoxy)methyl]pyrrolidine is an organic compound with the molecular formula C11H13FN2O3 It is characterized by the presence of a pyrrolidine ring attached to a fluorinated nitrophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Fluoro-2-nitrophenoxy)methyl]pyrrolidine typically involves the reaction of 5-fluoro-2-nitrophenol with a suitable pyrrolidine derivative. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

3-[(5-Fluoro-2-nitrophenoxy)methyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(5-Fluoro-2-nitrophenoxy)methyl]pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(5-Fluoro-2-nitrophenoxy)methyl]pyrrolidine involves its interaction with specific molecular targets. The fluorinated nitrophenoxy group can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Fluoro-2-nitrophenoxy)methyl]pyrrolidine
  • 3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine

Uniqueness

3-[(5-Fluoro-2-nitrophenoxy)methyl]pyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom and the nitro group can significantly influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H13FN2O3

Molecular Weight

240.23 g/mol

IUPAC Name

3-[(5-fluoro-2-nitrophenoxy)methyl]pyrrolidine

InChI

InChI=1S/C11H13FN2O3/c12-9-1-2-10(14(15)16)11(5-9)17-7-8-3-4-13-6-8/h1-2,5,8,13H,3-4,6-7H2

InChI Key

ABNIBPMISGQSLK-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1COC2=C(C=CC(=C2)F)[N+](=O)[O-]

Origin of Product

United States

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